molecular formula C9H11N3 B2943302 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 945021-49-8

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B2943302
CAS No.: 945021-49-8
M. Wt: 161.208
InChI Key: HOMNAVGFMHNVBH-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic compound with the molecular formula C9H11N3. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at positions 1 and 7, and an amino group at position 2 on the benzimidazole ring.

Scientific Research Applications

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d]imidazol-2-amine: Lacks the methyl groups at positions 1 and 7.

    2-Methyl-1H-benzo[d]imidazol-2-amine: Has a single methyl group at position 2.

    1,3-Dimethyl-1H-benzo[d]imidazol-2-amine: Methyl groups are at positions 1 and 3

Uniqueness

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 can affect the compound’s electronic properties and steric interactions, making it distinct from other benzimidazole derivatives .

Properties

IUPAC Name

1,7-dimethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMNAVGFMHNVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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